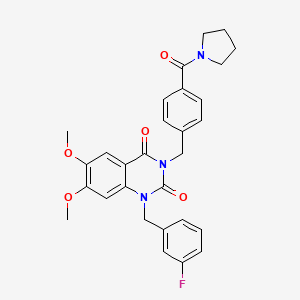
1-(3-fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H28FN3O5 and its molecular weight is 517.557. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-Fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione, identified by its CAS number 1242887-70-2, is a compound belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a detailed overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
- Molecular Formula : C29H28FN3O5
- Molecular Weight : 517.5 g/mol
- Structure : The compound features a quinazoline backbone with various substituents that enhance its biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. The specific compound has demonstrated effectiveness against various strains of bacteria and fungi:
| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Candida albicans | 11 | 77 |
| Staphylococcus aureus | 10-12 | 80 |
| Escherichia coli | 10-12 | 75 |
These results indicate that the compound surpasses traditional antibiotics like ampicillin in certain contexts, suggesting its potential as a novel antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. Inhibition of PARP-1 can lead to increased sensitivity of cancer cells to DNA-damaging agents:
- Mechanism : By inhibiting PARP-1, the compound may enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
- Case Studies : In vitro studies have shown that quinazoline derivatives can induce apoptosis in various cancer cell lines, indicating their potential as therapeutic agents .
Antiviral Activity
Emerging research has highlighted the antiviral properties of quinazoline derivatives. For example, compounds similar to the one have shown promising results against viruses such as vaccinia and adenovirus:
| Virus | EC50 (µM) | Reference Drug EC50 (µM) |
|---|---|---|
| Vaccinia virus | 1.7 | 25 (Cidofovir) |
| Adenovirus type 2 | 6.2 | Lower than reference drugs |
These findings suggest that this class of compounds could serve as effective antiviral agents with unique mechanisms of action .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is closely related to their chemical structure. Modifications at specific positions on the quinazoline ring can significantly alter their potency and selectivity:
- Substituents : The presence of fluorine and methoxy groups has been associated with enhanced activity against microbial pathogens.
- Pyrrolidine moiety : This component is crucial for binding interactions with biological targets, enhancing the overall efficacy of the compound.
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O5/c1-37-25-15-23-24(16-26(25)38-2)32(18-20-6-5-7-22(30)14-20)29(36)33(28(23)35)17-19-8-10-21(11-9-19)27(34)31-12-3-4-13-31/h5-11,14-16H,3-4,12-13,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUIGGXVAJOZHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














